1-(4-Isopropylphenyl)butan-1-ol
Overview
Description
1-(4-Isopropylphenyl)butan-1-ol is an organic compound characterized by a phenyl ring substituted with an isopropyl group at the para position and a butan-1-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Isopropylphenyl)butan-1-ol can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of 4-isopropylphenol with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Grignard Reaction: Another method involves the reaction of 4-isopropylphenyl magnesium bromide (Grignard reagent) with butanal followed by hydrolysis. This method requires strict anhydrous conditions and inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
1-(4-Isopropylphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-isopropylphenyl)butan-1-one using oxidizing agents like chromyl chloride (CrO₂Cl₂) or pyridinium chlorochromate (PCC).
Reduction: Reduction of the compound can yield 1-(4-isopropylphenyl)butane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the phenyl ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO₂Cl₂), pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH₄), ether as solvent.
Substitution Reactions: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂), and anhydrous conditions.
Major Products Formed:
Oxidation: 1-(4-isopropylphenyl)butan-1-one.
Reduction: 1-(4-isopropylphenyl)butane.
Substitution Reactions: Nitro-, sulfo-, and halogenated derivatives of this compound.
Scientific Research Applications
1-(4-Isopropylphenyl)butan-1-ol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-isopropylphenyl)butan-1-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
4-tert-Butylphenol
4-Methylphenol
4-Ethylphenol
4-Propylphenol
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)butan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-5-13(14)12-8-6-11(7-9-12)10(2)3/h6-10,13-14H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJZFXYBDXXDBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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